4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a tetrahydrofuran-2-ylmethyl group, and a 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione group. These groups are common in many organic compounds and can contribute to the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the cyclic structures could result in a rigid, three-dimensional structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyclic structures and the functional groups attached to them. For example, the tetrahydrofuran group could potentially undergo reactions at the oxygen or the adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and its overall polarity .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-17-15-12(8-21(17)7-11-2-1-5-24-11)19-18(23)20-16(15)10-3-4-13-14(6-10)26-9-25-13/h3-4,6,11,16H,1-2,5,7-9H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPLKKGAMQHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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